8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrazine ring, with a bromine atom and a methyl group as substituents.
Mechanism of Action
Target of Action
Triazole compounds, which include [1,2,4]triazolo[4,3-a]pyrazine, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, leading to various biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Triazole compounds, which are structurally similar, are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Cellular Effects
Some triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro . For instance, compound 17l, a triazolo[4,3-a]pyrazine derivative, exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Molecular Mechanism
Some triazolo[4,3-a]pyrazine derivatives have been found to bind to c-Met and VEGFR-2 protein, which was similar to that of foretinib . This suggests that 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine may also interact with these proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving enaminonitriles and benzohydrazides under microwave irradiation has been reported to yield triazolopyrazine derivatives efficiently . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its scalability and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation might result in the formation of a corresponding oxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazole-containing compound with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
Uniqueness
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
1342583-98-5 |
---|---|
Molecular Formula |
C6H5BrN4 |
Molecular Weight |
213 |
Purity |
95 |
Origin of Product |
United States |
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